molecular formula C20H24O4 B12424909 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one

7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one

Cat. No.: B12424909
M. Wt: 328.4 g/mol
InChI Key: NLNMITFNBJXRRP-UHFFFAOYSA-N
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Description

7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxy group and a dimethylocta-dienyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Dimethylocta-dienyl Side Chain: The side chain can be attached through etherification reactions, where the appropriate alcohol (e.g., geraniol) is reacted with the chromen-2-one core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Scopoletin (7-hydroxy-6-methoxychromen-2-one): A coumarin derivative with similar structure but lacking the dimethylocta-dienyl side chain.

    Umbelliferone (7-hydroxychromen-2-one): Another coumarin derivative with a simpler structure.

Uniqueness

7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one is unique due to the presence of the dimethylocta-dienyl side chain, which imparts distinct chemical and biological properties compared to other coumarin derivatives. This side chain may enhance its lipophilicity, bioavailability, and interaction with specific molecular targets.

Properties

IUPAC Name

7-(3,7-dimethylocta-2,6-dienoxy)-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-19-13-17-16(12-18(19)22-4)8-9-20(21)24-17/h6,8-10,12-13H,5,7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMITFNBJXRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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